Enviroxime
Enviroxime
Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses. Enviroxime is a kinase inhibitor that targets viral protein 3A and 3AB, which are involved in viral RNA replication complex formation, thereby resulting in suppression of viral replication.
Brand Name:
Vulcanchem
CAS No.:
72301-79-2
VCID:
VC0527219
InChI:
InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16-
SMILES:
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Molecular Formula:
C17H18N4O3S
Molecular Weight:
358.4 g/mol
Enviroxime
CAS No.: 72301-79-2
Inhibitors
VCID: VC0527219
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses. Enviroxime is a kinase inhibitor that targets viral protein 3A and 3AB, which are involved in viral RNA replication complex formation, thereby resulting in suppression of viral replication. |
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CAS No. | 72301-79-2 |
Product Name | Enviroxime |
Molecular Formula | C17H18N4O3S |
Molecular Weight | 358.4 g/mol |
IUPAC Name | (NZ)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine |
Standard InChI | InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16- |
Standard InChIKey | IWKXBHQELWQLHF-SILNSSARSA-N |
Isomeric SMILES | CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N\O)/C3=CC=CC=C3)N=C1N |
SMILES | CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N |
Canonical SMILES | CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N |
Appearance | Solid powder |
Melting Point | 198.5 °C |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-amino-1-(isopropylsulfonyl)-6-benzimidazole phenyl ketone oxime 6-(((hydroxyimino)phenyl)methyl)-1-((1-methylethyl)sulfonyl)-1H-benzimidazol-2-amine AR 336 AR-336 enviroxime Lilly 122771-72 Lilly 122772 LY 122771-72 LY 122772 |
Reference | 1: Arita M, Kojima H, Nagano T, Okabe T, Wakita T, Shimizu H. Oxysterol-binding protein family I is the target of minor enviroxime-like compounds. J Virol. 2013 Apr;87(8):4252-60. doi: 10.1128/JVI.03546-12. Epub 2013 Jan 30. PubMed PMID: 23365445; PubMed Central PMCID: PMC3624399. 2: Arita M, Kojima H, Nagano T, Okabe T, Wakita T, Shimizu H. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity. J Virol. 2011 Mar;85(5):2364-72. doi: 10.1128/JVI.02249-10. Epub 2010 Dec 22. PubMed PMID: 21177810; PubMed Central PMCID: PMC3067798. 3: Arita M, Wakita T, Shimizu H. Cellular kinase inhibitors that suppress enterovirus replication have a conserved target in viral protein 3A similar to that of enviroxime. J Gen Virol. 2009 Aug;90(Pt 8):1869-79. doi: 10.1099/vir.0.012096-0. Epub 2009 May 13. PubMed PMID: 19439558. 4: Nikolaeva L, Galabov AS. Antiviral effect of the combination of enviroxime and disoxaril on coxsackievirus B1 infection. Acta Virol. 2000 Apr;44(2):73-8. PubMed PMID: 10989697. 5: Nikolaeva L, Galabov AS. Cytotoxicity of the synergistic antienteroviral combination of enviroxime and disoxaril. Acta Virol. 1999 Aug;43(4):263-5. PubMed PMID: 10749374. 6: Brown-Augsburger P, Vance LM, Malcolm SK, Hsiung H, Smith DP, Heinz BA. Evidence that enviroxime targets multiple components of the rhinovirus 14 replication complex. Arch Virol. 1999;144(8):1569-85. PubMed PMID: 10486111. 7: Victor F, Loncharich R, Tang J, Spitzer WA. Synthesis and antiviral activity of C2 analogs of enviroxime: an exploration of the role of critical functionality. J Med Chem. 1997 Oct 10;40(21):3478-83. PubMed PMID: 9341923. 8: Victor F, Brown TJ, Campanale K, Heinz BA, Shipley LA, Su KS, Tang J, Vance LM, Spitzer WA. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of enviroxime. J Med Chem. 1997 May 9;40(10):1511-8. PubMed PMID: 9154972. 9: Heinz BA, Vance LM. Sequence determinants of 3A-mediated resistance to enviroxime in rhinoviruses and enteroviruses. J Virol. 1996 Jul;70(7):4854-7. PubMed PMID: 8676522; PubMed Central PMCID: PMC190432. 10: Nikolaeva L, Galabov AS. Synergistic inhibitory effect of enviroxime and disoxaril on poliovirus type 1 replication. Acta Virol. 1995 Dec;39(5-6):235-41. PubMed PMID: 8722291. 11: Langford MP, Ball WA, Ganley JP. Inhibition of the enteroviruses that cause acute hemorrhagic conjunctivitis (AHC) by benzimidazoles; enviroxime (LY 122772) and enviradone (LY 127123). Antiviral Res. 1995 Aug;27(4):355-65. PubMed PMID: 8540755. 12: Heinz BA, Vance LM. The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus. J Virol. 1995 Jul;69(7):4189-97. PubMed PMID: 7769678; PubMed Central PMCID: PMC189156. 13: Garcon NM, Six HR, Frazer J, Hazlewood C, Gilbert BE, Knight V. Liposomes of enviroxime and phosphatidylcholine: definition of the drug-phospholipid interactions. Antiviral Res. 1989 Mar;11(2):89-98. PubMed PMID: 2729956. 14: Higgins PG, Barrow GI, al-Nakib W, Tyrrell DA, DeLong DC, Lenox-Smith I. Failure to demonstrate synergy between interferon-alpha and a synthetic antiviral, enviroxime, in rhinovirus infections in volunteers. Antiviral Res. 1988 Nov;10(1-3):141-9. PubMed PMID: 3232968. 15: Gilbert BE, Six HR, Wilson SZ, Wyde PR, Knight V. Small particle aerosols of enviroxime-containing liposomes. Antiviral Res. 1988 Sep;9(6):355-65. PubMed PMID: 3228281. 16: Wyde PR, Six HR, Wilson SZ, Gilbert BE, Knight V. Activity against rhinoviruses, toxicity, and delivery in aerosol of enviroxime in liposomes. Antimicrob Agents Chemother. 1988 Jun;32(6):890-5. PubMed PMID: 2843086; PubMed Central PMCID: PMC172302. 17: Ninomiya Y, Aoyama M, Umeda I, Suhara Y, Ishitsuka H. Comparative studies on the modes of action of the antirhinovirus agents Ro 09-0410, Ro 09-0179, RMI-15,731, 4',6-dichloroflavan, and enviroxime. Antimicrob Agents Chemother. 1985 Apr;27(4):595-9. PubMed PMID: 2988431; PubMed Central PMCID: PMC180102. 18: Miller FD, Monto AS, DeLong DC, Exelby A, Bryan ER, Srivastava S. Controlled trial of enviroxime against natural rhinovirus infections in a community. Antimicrob Agents Chemother. 1985 Jan;27(1):102-6. PubMed PMID: 2984980; PubMed Central PMCID: PMC176213. 19: Phillpotts RJ, Wallace J, Tyrrell DA, Tagart VB. Therapeutic activity of enviroxime against rhinovirus infection in volunteers. Antimicrob Agents Chemother. 1983 May;23(5):671-5. PubMed PMID: 6870216; PubMed Central PMCID: PMC184785. 20: Bopp RJ, Miner DJ. Determination of enviroxime in a variety of biological matrixes by liquid chromatography with electrochemical detection. J Pharm Sci. 1982 Dec;71(12):1402-6. PubMed PMID: 7153892. |
PubChem Compound | 5361910 |
Last Modified | Apr 15 2024 |
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